2-Ethylphenanthrene
CAS No.: 3674-74-6
Cat. No.: VC1703731
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3674-74-6 |
|---|---|
| Molecular Formula | C16H14 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-ethylphenanthrene |
| Standard InChI | InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3 |
| Standard InChI Key | UMAHMIHRNVICDZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
| Canonical SMILES | CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Properties
Molecular Composition
2-Ethylphenanthrene is a PAH derivative with the molecular formula C16H14. The compound features the characteristic phenanthrene tricyclic structure with an ethyl group (-CH2CH3) attached at the 2-position of the phenanthrene ring system. This structural arrangement differentiates it from ethyl phenanthrene-2-carboxylate (C17H14O2), which contains an ester functional group rather than a simple alkyl substituent . The predicted molecular weight of 2-ethylphenanthrene is approximately 206.29 g/mol, based on the atomic weights of its constituent elements.
Physical Properties
Based on structure-property relationships of similar PAHs, 2-ethylphenanthrene is expected to appear as a crystalline solid at room temperature with a light yellow to white coloration. The compound would likely exhibit limited water solubility due to its predominantly hydrocarbon structure, while showing good solubility in common organic solvents such as ethyl acetate, as is typical for similar PAH compounds . The addition of the ethyl group at the 2-position would slightly increase the compound's lipophilicity compared to unsubstituted phenanthrene.
Table 1: Predicted Physical Properties of 2-Ethylphenanthrene
Structural Characterization
Spectroscopic Identification
Metabolic Transformations
Predicted Metabolic Pathways
While no direct studies on 2-ethylphenanthrene metabolism are presented in the available literature, insights can be drawn from research on related PAHs. Based on the metabolic fate of phenanthrene derivatives, 2-ethylphenanthrene would likely undergo initial hydroxylation at various positions by cytochrome P450 enzymes, potentially followed by conjugation reactions.
Comparison to Related Compounds
The metabolism of phenanthrene-9,10-quinone in human hepatoma (HepG2) cells reveals several phase II metabolic pathways that might be relevant to 2-ethylphenanthrene. These include glucuronidation, sulfonation, and methylation, which are common detoxification mechanisms for PAHs . For 2-ethylphenanthrene, oxidation might occur both on the phenanthrene ring system and on the ethyl side chain.
Table 2: Potential Metabolic Pathways for 2-Ethylphenanthrene
Environmental and Toxicological Considerations
Environmental Fate
As a PAH derivative, 2-ethylphenanthrene would be expected to exhibit environmental persistence due to its hydrophobic nature and resistance to rapid biodegradation. The compound would likely partition into sediments, soils, and biota rather than remaining in aqueous environments. The ethyl substituent might slightly increase biodegradability compared to unsubstituted phenanthrene, though it would still be considered relatively persistent.
Toxicological Implications
Analytical Detection Methods
Chromatographic Techniques
Detection and quantification of 2-ethylphenanthrene would typically employ chromatographic separation techniques coupled with appropriate detection methods. High-performance liquid chromatography (HPLC) with UV and fluorescence detection would be applicable, similar to methods used for other phenanthrene derivatives . A typical HPLC method might employ a C18 reversed-phase column with a gradient elution using water and acetonitrile containing modifiers such as ammonium acetate and trifluoroacetic acid.
Advanced Detection Strategies
For more sensitive and specific detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be particularly valuable. Such methods have been successfully applied to phenanthrene metabolites, using both ion trap and Orbitrap mass spectrometry platforms . The expected fragmentation patterns of 2-ethylphenanthrene would aid in its unambiguous identification in complex environmental or biological samples.
Comparison with Related Compounds
Structural Analogs
It is important to distinguish 2-ethylphenanthrene from other similarly named compounds such as ethyl phenanthrene-2-carboxylate. The latter is an ester with the molecular formula C17H14O2, containing a carboxylate functional group that significantly alters its chemical properties . While both compounds share the phenanthrene backbone, their different functional groups would result in distinct physical properties, reactivity patterns, and biological activities.
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